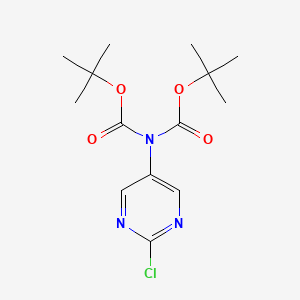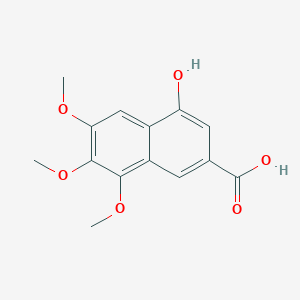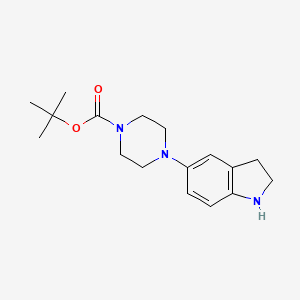
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.39 g/mol . This compound is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperazine.
Formation of Intermediate: The indoline is first reacted with a suitable reagent to introduce a functional group that can react with piperazine. This step often involves the use of protecting groups to ensure selective reactions.
Coupling Reaction: The functionalized indoline is then coupled with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.
Analyse Des Réactions Chimiques
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indoline ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Applications De Recherche Scientifique
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anticancer and antiviral agents.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a piperidine ring instead of an indoline moiety, which affects its reactivity and biological activity.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate:
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: The piperidinylmethyl group provides distinct steric and electronic effects compared to the indoline moiety.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2,3-dihydro-1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-5,12,18H,6-11H2,1-3H3 |
Clé InChI |
JRHRRHIOCWRJBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
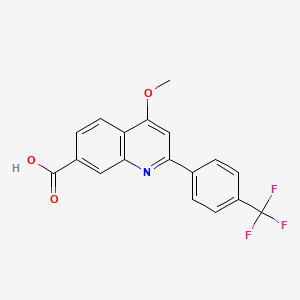
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)


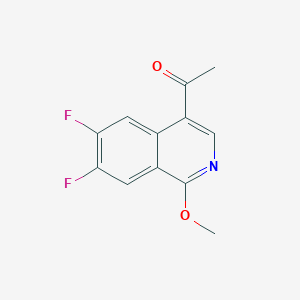
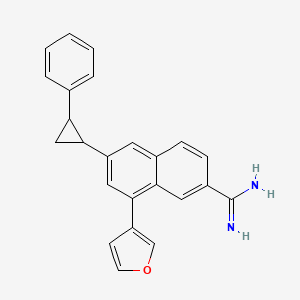

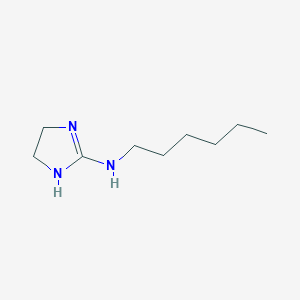

![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
